2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
2-Bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound characterized by its bromine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting with the bromination of the corresponding benzene derivative. The pyrrolidin-3-yl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the pyridin-2-yl moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized for efficiency and yield, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromate salts and other oxidized derivatives.
Reduction: Derivatives lacking the bromine atom.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromine atom makes it a versatile reagent for further chemical modifications.
Biology: The compound has potential biological applications, including its use as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: Research is ongoing to explore its medicinal properties, particularly in the development of new pharmaceuticals. Its sulfonamide group is of interest for designing drugs with antibacterial properties.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various industrial chemicals, including dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism by which 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. The bromine atom can interact with biological molecules, potentially inhibiting certain enzymes or receptors. The sulfonamide group may bind to specific proteins, affecting their function.
Comparison with Similar Compounds
2-Bromo-N-(1-(pyridin-2-yl)butan-1-one): Similar in structure but lacks the pyrrolidin-3-yl group.
N-(Pyridin-2-yl)amides: Similar in the pyridin-2-yl moiety but differ in the sulfonamide group.
Uniqueness: The presence of both the bromine and sulfonamide groups in 2-bromo-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide makes it unique compared to similar compounds
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
2-bromo-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c16-13-5-1-2-6-14(13)22(20,21)18-12-8-10-19(11-12)15-7-3-4-9-17-15/h1-7,9,12,18H,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUANHUFIJZEOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=CC=C2Br)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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